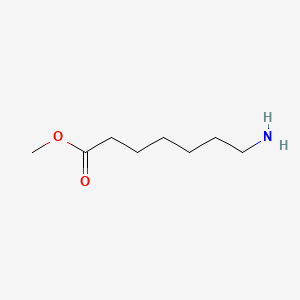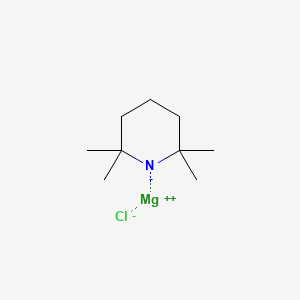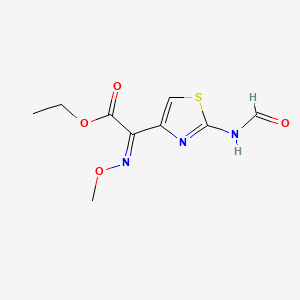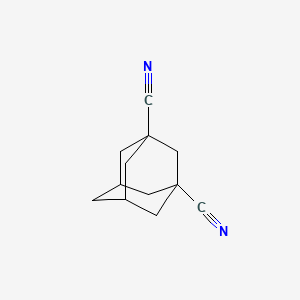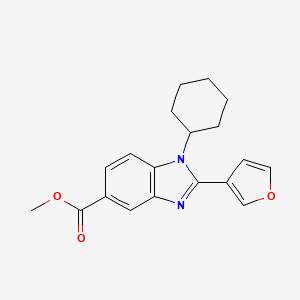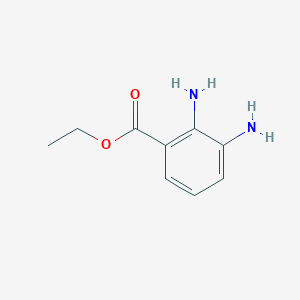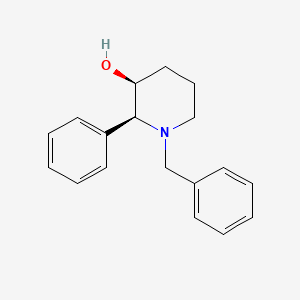
3-Aminofuran-2-carbaldehyde
Overview
Description
3-Aminofuran-2-carbaldehyde: is an organic compound with the molecular formula C₅H₅NO₂. It is a derivative of furan, characterized by an amino group at the third position and an aldehyde group at the second position of the furan ring.
Mechanism of Action
Mode of Action
It is known that furan derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Given the structural similarity to other furan derivatives, it is plausible that this compound could interact with a variety of biochemical pathways .
Result of Action
Furan derivatives are known to have a wide range of potential effects, depending on their specific structure and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Aminofuran-2-carbaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Aminofuran-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Furan-2-carbaldehyde
Reagent: Ammonia or an amine
Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods:
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
3-Aminofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: 3-Aminofuran-2-carboxylic acid
Reduction: 3-Aminofuran-2-methanol
Substitution: Various amides or secondary amines depending on the substituents used.
Scientific Research Applications
3-Aminofuran-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with antimicrobial, anti-inflammatory, or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Comparison with Similar Compounds
Furan-2-carbaldehyde: Lacks the amino group at the third position.
3-Aminofuran: Lacks the aldehyde group at the second position.
3-Aminothiophene-2-carbaldehyde: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness:
3-Aminofuran-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-aminofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-4-1-2-8-5(4)3-7/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZANLNLOHNVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480593 | |
| Record name | 3-Aminofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56489-00-0 | |
| Record name | 3-Aminofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
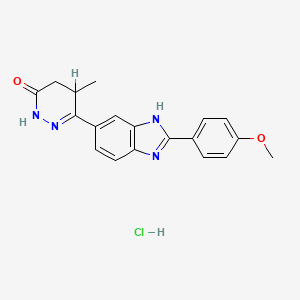
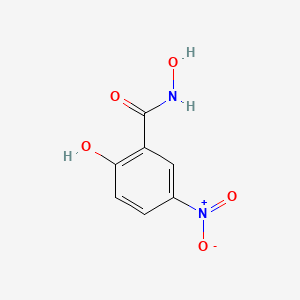
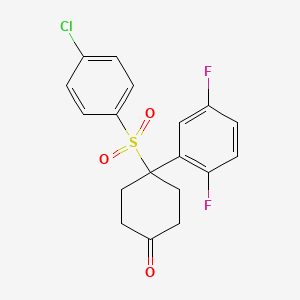
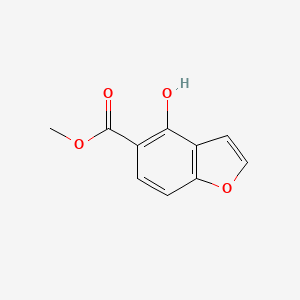
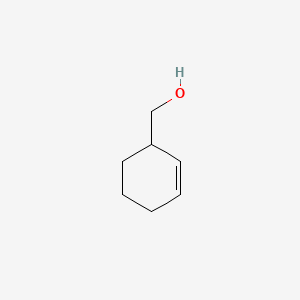
![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)
